N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide
Overview
Description
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a piperidine ring, a nitrophenyl group, and a dimethylamino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of N,N-dimethyl-1-(4-aminophenyl)-4-Piperidinecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(4-nitrophenyl)methanamine
- N,N-dimethyl-1-(4-nitrophenyl)ethanamine
Uniqueness
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)14(18)11-7-9-16(10-8-11)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
KTSUJQUIQBKZSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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